3-Methyl-1-tetralone
Overview
Description
Synthesis Analysis
The synthesis of tetralone derivatives often involves the cyclization of phenolic compounds or the functionalization of naphthalene derivatives. For example, a synthesis method described involves the formation of a tetralone derivative through a Grignard reaction followed by selective reduction and Friedel-Crafts cyclization (Klix, Cain, & Bhatia, 1995). Another approach for synthesizing methoxy-tetralone derivatives includes steps like bromination, cyclization, and catalytic hydrogenation, highlighting the diverse synthetic routes available for these compounds (Cabrera & Banerjee, 2010).
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-tetralone, like other tetralone derivatives, is characterized by a cyclohexenone ring fused to a benzene ring, contributing to its chemical reactivity and physical properties. Investigations into the molecular shapes and NMR spectra of tetralone derivatives reveal insights into the conformation and electronic environment of these compounds (Cook & Teh Kim Hock, 1975).
Chemical Reactions and Properties
3-Methyl-1-tetralone participates in a variety of chemical reactions, showcasing its versatility as a synthetic intermediate. Reactions include enantioselective protonation of enolates, indicating the potential for creating chiral molecules with high enantiomeric excess (Eames & Weerasooriya, 2000), and decarboxylation reactions that involve interesting mechanisms and intermediates (Riahi, Muzart, Abe, & Hoffmann, 2013).
Scientific Research Applications
Synthesis of ARQ-501 and Study of Dopamine and Serotonin Receptors : 8-Methoxy-1-tetralone, a derivative of 1-tetralone, has been used in the synthesis of ARQ-501, a metabolite of human blood, and in the synthesis of compounds for the study of dopamine (DA) and serotonin (5-HT) receptors (Cabrera & Banerjee, 2010).
Monoamine Oxidase Inhibitors for Neurodegenerative and Neuropsychiatric Disorders : α-Tetralone has been identified as a scaffold for the design of monoamine oxidase (MAO) inhibitors. Indanone and related derivatives, structurally similar to α-tetralone, have shown potential as MAO inhibitors, useful in the treatment of Parkinson’s disease and depression (Mostert, Petzer, & Petzer, 2015).
Role in Oxidation Mechanisms : The conversion of 2-methyl-1-tetralone from 2-methyl-1-tetralone-2-carboxylic acid involves an intermediate that reacts with atmospheric oxygen, leading to 2-hydroperoxy-2-methyl-1-tetralone. This process is significant in understanding oxidation mechanisms (Riahi, Muzart, Abe, & Hoffmann, 2013).
Synthesis of Plant Hormone Abscisic Acid Analogues : Tetralone derivatives have been synthesized as analogues of the plant hormone abscisic acid (ABA), with potential enhanced biological activity in plants. This could lead to agricultural applications in enhancing plant growth and stress responses (Nyangulu et al., 2006).
Potential in Drug Discovery : Tetralone derivatives have been explored for various therapeutic applications, including as analgesics, antidepressants, antifungals, and antibacterials. This highlights its significance in the field of drug discovery (De, Banerjee, Keerthi, & Lakshmi, 2016).
Cytotoxic Activity in Cancer Research : Certain 1,3-diarylidene-2-tetralones have shown cytotoxic activity towards various cancer cell lines, including leukemia and colon cancer cells. This suggests its potential use in cancer therapy (Dimmock et al., 2002).
Safety And Hazards
Future Directions
The future directions of 3-Methyl-1-tetralone research could involve its use in the synthesis of plasmonic nanostructures . The photoenolization of substituted tetralones such as 3,3,6,8-tetramethyl-1-tetralone can produce a photoenol excited state, which is useful for the fast synthesis of gold nanostructures .
properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDIVBLLDITMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933649 | |
Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-tetralone | |
CAS RN |
14944-23-1 | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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